molecular formula C23H22N2O4S B2698519 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one CAS No. 1286744-29-3

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2698519
CAS No.: 1286744-29-3
M. Wt: 422.5
InChI Key: RGPXJSJFYOSJNT-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H22N2O4S and its molecular weight is 422.5. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Mechanisms in Compulsive Food Consumption

One significant application of compounds structurally related to the specified chemical is in the study of orexin receptors and their role in compulsive food consumption. Research involving SB-649868, a dual orexin receptor antagonist with a structure similar to the specified compound, showed that selective antagonism at orexin-1 receptor could represent a new pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Ionic Thiol Addition to Acetylenic Ketones

The compound's structural features also find relevance in studies involving the stereochemistry of ionic thiol addition to acetylenic ketones. Research in this area has explored the synthesis of various isomers and their configurational assignments, which are significant in medicinal chemistry and organic synthesis (Omar & Basyouni, 1974).

Synthesis of Dihydrobenzo[1,4]dioxine Derivatives

In another application, this compound's framework is used in the synthesis of dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives, with potential implications in medicinal chemistry (Gabriele et al., 2006). These reactions involve oxidative aminocarbonylation and exhibit significant stereoselectivity, which is crucial for drug design and synthesis.

Neuropeptide Y Y1 Receptor Antagonists

Benzimidazole derivatives related to the given compound have been synthesized and evaluated as selective neuropeptide Y Y1 receptor antagonists. This research aimed to develop anti-obesity drugs, showing the compound's applicability in the field of metabolic disorders (Zarrinmayeh et al., 1998).

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-15-3-2-4-20-22(15)24-23(30-20)29-17-9-11-25(12-10-17)21(26)8-6-16-5-7-18-19(13-16)28-14-27-18/h2-8,13,17H,9-12,14H2,1H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPXJSJFYOSJNT-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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